molecular formula C18H23N3O4S B11601362 (5Z)-2-(4-methylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-methylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11601362
M. Wt: 377.5 g/mol
InChI Key: TUSIXBKCZMMOKI-YBEGLDIGSA-N
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Description

The compound (5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a trimethoxyphenyl group, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under basic conditions to form the thiazolone ring.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a trimethoxybenzyl halide.

    Attachment of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-2-(4-METHYLPIPERAZIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-2-(4-methylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H23N3O4S/c1-20-5-7-21(8-6-20)18-19-17(22)16(26-18)10-12-9-14(24-3)15(25-4)11-13(12)23-2/h9-11H,5-8H2,1-4H3/b16-10-

InChI Key

TUSIXBKCZMMOKI-YBEGLDIGSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)S2

Origin of Product

United States

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